Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorobenzyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Methoxyphenyl Group: This can be done through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((3-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((2-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H22FNO5S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 2-[[4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22FNO5S/c1-13-14(2)31-22(20(13)23(27)29-4)25-21(26)16-8-9-18(19(11-16)28-3)30-12-15-6-5-7-17(24)10-15/h5-11H,12H2,1-4H3,(H,25,26) |
InChI Key |
YTZKFLBJCAVYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)C |
Origin of Product |
United States |
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